

Chemical and physical properties of 1-(4-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)imidazolidin-2-one

Cat. No.: B1342252

[Get Quote](#)

An In-Depth Technical Guide to 1-(4-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental protocols, biological activity data, and specific spectral analyses for **1-(4-Bromophenyl)imidazolidin-2-one** are not readily available in the public domain. This guide, therefore, summarizes the known chemical and physical properties and provides a generalized context for the synthesis and potential biological significance of N-aryl imidazolidinones based on related compounds.

Core Chemical and Physical Properties

1-(4-Bromophenyl)imidazolidin-2-one is a heterocyclic organic compound. Limited data is available for its specific physical and chemical properties. The following table summarizes the known and predicted information.

| Property | Value | Source |
|---------------------|--|--------|
| CAS Number | 530081-14-2 | [1] |
| Molecular Formula | C ₉ H ₉ BrN ₂ O | [1] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| Melting Point | 189 - 191 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Density (Predicted) | 1.579 ± 0.06 g/cm ³ | [1] |
| pKa (Predicted) | 13.79 ± 0.20 | |

Synthesis and Characterization

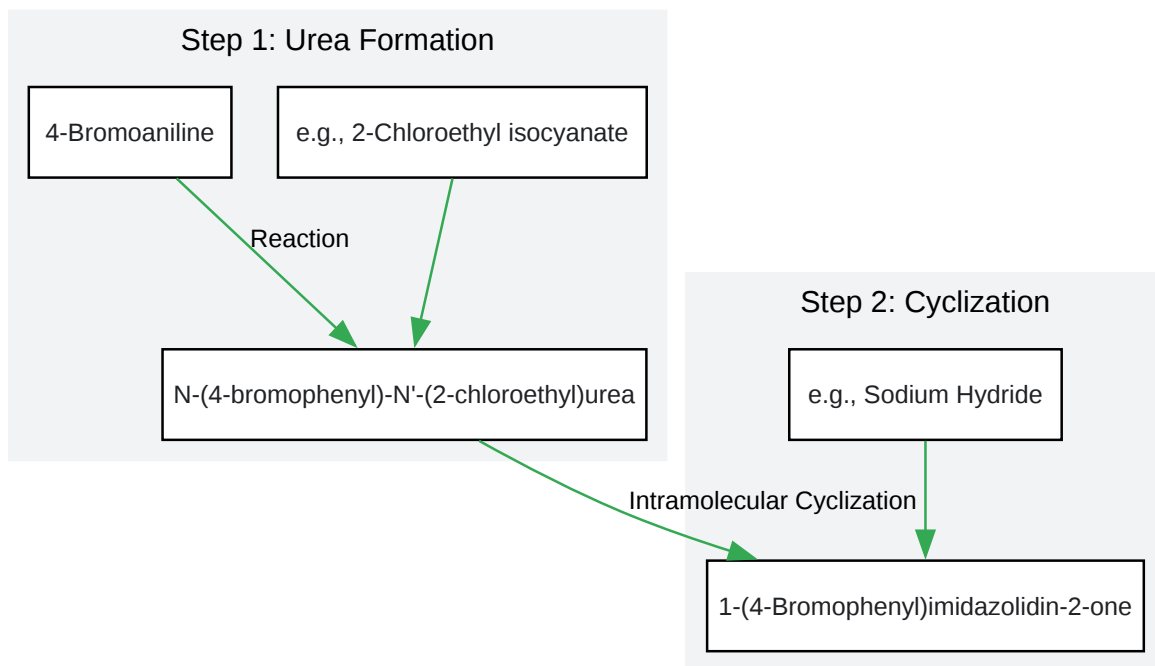
While a specific, detailed experimental protocol for the synthesis of **1-(4-Bromophenyl)imidazolidin-2-one** is not documented in readily accessible literature, a general and plausible synthetic route can be inferred from established methods for the preparation of N-aryl-2-imidazolidinones. A common approach involves the cyclization of an N-aryl-N'-(2-haloethyl)urea.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

- Formation of the Urea Precursor: Reaction of 4-bromoaniline with a suitable reagent to introduce the N'-(2-chloroethyl)urea moiety.
- Intramolecular Cyclization: Base-mediated ring closure to form the imidazolidin-2-one ring.

The following diagram, generated using DOT language, illustrates this logical workflow.



[Click to download full resolution via product page](#)

Generalized synthetic workflow for **1-(4-Bromophenyl)imidazolidin-2-one**.

A Plausible, Non-Verified Experimental Protocol

This protocol is a general representation and has not been experimentally validated for this specific compound.

Step 1: Synthesis of N-(4-bromophenyl)-N'-(2-chloroethyl)urea

- To a solution of 4-bromoaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 2-chloroethyl isocyanate (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate).

Step 2: Synthesis of **1-(4-Bromophenyl)imidazolidin-2-one**

- To a suspension of a strong base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere, add a solution of N-(4-bromophenyl)-N'-(2-chloroethyl)urea (1 equivalent) in the same solvent dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Characterization

Due to the lack of published spectral data for **1-(4-Bromophenyl)imidazolidin-2-one**, the following are expected characteristic signals based on its structure:

- ¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring and the methylene protons of the imidazolidinone ring. The aromatic protons would likely appear as two doublets in the aromatic region (around 7.0-7.6 ppm). The methylene protons of the imidazolidinone ring would be expected to show two triplets in the aliphatic region (around 3.5-4.5 ppm).
- ¹³C NMR: Peaks corresponding to the carbonyl carbon (around 155-165 ppm), the aromatic carbons (around 115-140 ppm), and the two methylene carbons of the imidazolidinone ring (around 40-50 ppm).

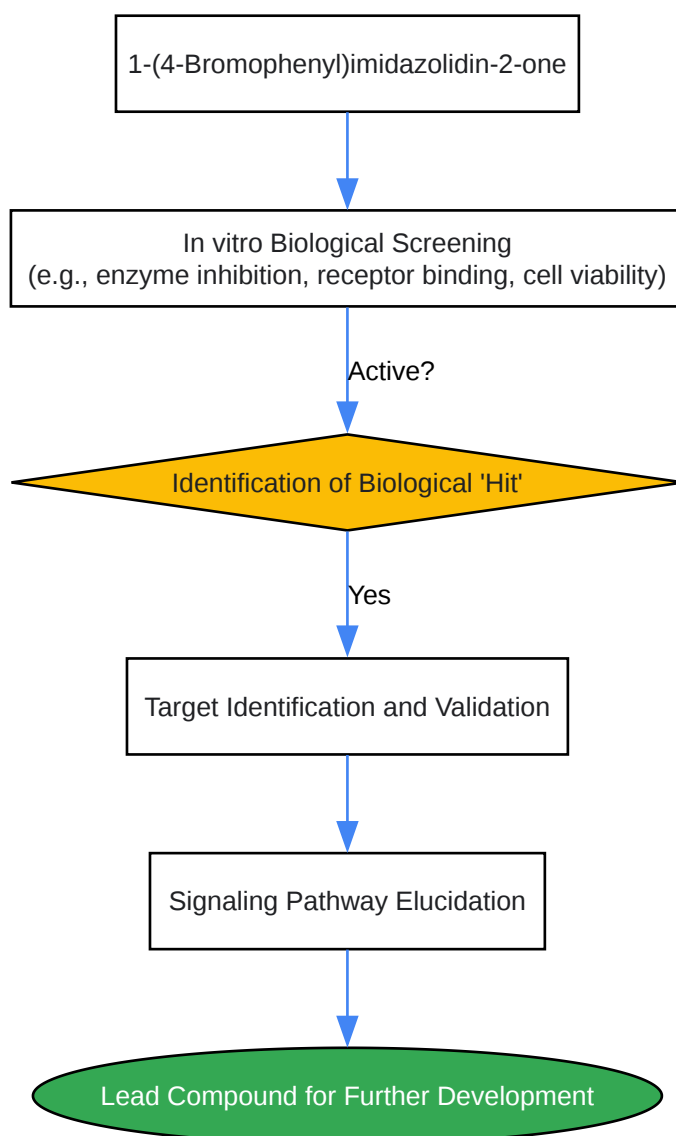
- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the urea (around 1680-1720 cm^{-1}), N-H stretch (if any impurities or tautomers are present, around 3200-3400 cm^{-1}), and C-Br stretch (in the fingerprint region).
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ and/or the protonated molecular ion peak $[\text{M}+\text{H}]^+$ would be expected, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with **1-(4-Bromophenyl)imidazolidin-2-one**.

However, the N-aryl imidazolidinone scaffold is present in a variety of biologically active molecules. For instance, some arylsulfonylimidazolidinones have been investigated for their anticancer activity.[3][4] Additionally, other imidazolidinone derivatives have been explored for a range of biological targets.[5]

The potential biological activities of **1-(4-Bromophenyl)imidazolidin-2-one** would need to be determined through experimental screening. A general workflow for such a preliminary biological evaluation is presented below.



[Click to download full resolution via product page](#)

Generalized workflow for preliminary biological evaluation.

Conclusion

1-(4-Bromophenyl)imidazolidin-2-one is a compound for which basic chemical identifiers and a melting point are known. However, a comprehensive understanding of its chemical and physical properties, a validated synthetic protocol, and any potential biological activity are currently lacking in the public domain. The information provided in this guide is based on general chemical principles and data from related compounds and should be used as a starting point for further experimental investigation. Researchers interested in this molecule will need to

perform de novo synthesis, characterization, and biological screening to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 530081-14-2, 1-(4-Bromophenyl)imidazolidin-2-one | lookchem [lookchem.com]
- 2. 1-(4-Bromophenyl)imidazolidin-2-one - CAS:530081-14-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of 1-(4-Bromophenyl)imidazolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342252#chemical-and-physical-properties-of-1-4-bromophenyl-imidazolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com